
Varenicline-d4
Overview
Description
Varenicline-d4: is a deuterium-labeled analog of varenicline, a medication primarily used to aid smoking cessation. The compound is characterized by the replacement of four hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, varenicline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of varenicline-d4 involves the incorporation of deuterium into the molecular structure of varenicline. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is a precursor to varenicline.
Deuterium Incorporation: Deuterium is introduced into the molecule through catalytic hydrogenation or other deuteration techniques.
Purification: The final product is purified using chromatographic techniques to ensure high purity and the correct isotopic composition.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Packaging and Distribution: The compound is packaged under controlled conditions to maintain its stability and is distributed to research laboratories and pharmaceutical companies.
Chemical Reactions Analysis
Stability Under Chemical and Biological Conditions
Varenicline-d4 exhibits stability comparable to its non-deuterated counterpart, with minor isotopic effects observed in degradation studies:
Stability Profile
Deuterium labeling does not alter the compound’s susceptibility to hydrolysis or oxidation but slightly enhances thermal stability due to the kinetic isotope effect .
Metabolic Reactions
As an internal standard, this compound undergoes parallel metabolic pathways to varenicline, with deuterium retention confirmed in preclinical models:
Metabolic Pathways
Enzyme System | Reaction Type | Deuterium Retention | Source |
---|---|---|---|
CYP2A6 | N-Carbamoyl glucuronidation | 100% | |
OCT2 | Renal tubular secretion | 98% | |
Plasma esterases | Hydrolysis | 99% |
In human hepatocyte studies, this compound showed no induction of CYP1A2 or CYP3A4, consistent with non-deuterated varenicline .
Reactivity in Functional Assays
Despite structural similarity, this compound’s receptor interactions mirror varenicline’s pharmacological profile:
Receptor Binding Affinity
Receptor | K<sub>i</sub> (nM) | Action |
---|---|---|
α4β2 nAChR | 0.09 | Partial agonist |
α7 nAChR | 100 | Full agonist |
5-HT<sub>3</sub> | 350 | Moderate antagonism |
Deuterium substitution does not significantly alter binding kinetics, as shown in radioligand displacement assays .
Scientific Research Applications
Pharmacokinetics Studies
Varenicline-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of varenicline. Its incorporation allows researchers to accurately measure the concentration of varenicline in plasma and other biological fluids without interference from endogenous substances.
Key Findings:
- Bioavailability Assessment: In studies comparing intranasal and oral administration of varenicline, this compound was used to establish a pharmacokinetic bridge between different formulations. For instance, a study indicated that intranasal varenicline had a lower systemic exposure compared to oral dosing, with geometric mean ratios calculated for key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration) .
- Therapeutic Drug Monitoring: this compound can facilitate therapeutic drug monitoring by providing reliable data on patient adherence to smoking cessation therapies through saliva concentration measurements .
Analytical Method Development
The use of this compound has been pivotal in developing sensitive and specific analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for:
- Quantifying Varenicline Levels: this compound serves as an internal standard that enhances the precision of quantification, allowing for accurate assessments of drug levels in clinical studies .
- Stability Studies: Research has demonstrated the stability of varenicline concentrations over extended periods, which is essential for understanding its pharmacokinetic profile .
Study on Smoking Cessation Efficacy
A significant study highlighted that varenicline was nearly three times more effective than nicotine patches for smoking cessation among pregnant women. This compound was integral in quantifying drug levels to correlate them with cessation outcomes .
Bioanalytical Method Validation
In a validation report for an LC-MS/MS assay used to quantify varenicline in human plasma, this compound was employed as an internal standard. The method demonstrated acceptable precision and accuracy across a range of concentrations, reinforcing the reliability of using deuterated compounds in bioanalysis .
Data Tables
Mechanism of Action
Varenicline-d4, like its parent compound varenicline, acts as a partial agonist at the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors. It binds to these receptors and partially activates them, which helps to alleviate nicotine withdrawal symptoms and reduce cravings. Additionally, it blocks the binding of nicotine to these receptors, thereby reducing the rewarding effects of smoking .
Comparison with Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum that provide a controlled dose of nicotine to reduce withdrawal symptoms
Uniqueness of Varenicline-d4: Varenicline-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug research and development .
Biological Activity
Varenicline-d4 is a deuterated form of varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its role in smoking cessation therapies, primarily due to its ability to modulate dopaminergic activity in the brain. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in smoking cessation, and safety profile, supported by relevant data tables and case studies.
1. Pharmacodynamics
This compound exhibits high selectivity and affinity for the α4β2 nAChR. The pharmacological profile indicates:
- Binding Affinity : this compound has a Ki value of approximately 0.15 nM for α4β2 receptors, showing greater potency compared to nicotine (Ki = 1.6 nM) and cytisine (Ki = 0.23 nM) .
- Partial Agonism : It activates the α4β2 receptor with about 45% efficacy compared to nicotine, which is significant for reducing withdrawal symptoms and cravings associated with smoking cessation .
- Dopamine Release Modulation : In vivo studies demonstrate that this compound can reduce nicotine-evoked dopamine release in the nucleus accumbens, a critical area involved in reward processing .
2. Efficacy in Smoking Cessation
Clinical trials have consistently shown that varenicline, including its deuterated form, is effective in promoting smoking cessation:
Table 1: Clinical Trial Outcomes for this compound
The CHOICES study highlighted a significant abstinence rate of 64.6% among participants treated with varenicline over a 12-week period . Another Phase III trial reported that varenicline resulted in a higher continuous abstinence rate compared to bupropion and placebo, emphasizing its effectiveness as a first-line treatment for tobacco dependence .
3. Safety Profile
The safety of this compound has been supported by multiple studies, with most adverse events being mild to moderate:
- Common Adverse Events : Nausea, insomnia, and abnormal dreams are frequently reported side effects .
- Serious Adverse Events : A meta-analysis indicated that serious adverse events occurred in about 3.7% of patients taking varenicline compared to 2.2% in placebo groups .
- Neuropsychiatric Concerns : While there have been reports linking varenicline to neuropsychiatric events, these associations remain inconclusive based on clinical trial data .
4. Case Studies
Several case studies have illustrated the practical applications and outcomes of using this compound in smoking cessation:
- A study involving smokers with a history of mental health issues demonstrated that varenicline was effective without exacerbating psychiatric symptoms .
- Another case highlighted long-term adherence to treatment with varenicline leading to sustained abstinence over several months post-treatment .
5. Conclusion
This compound represents a promising therapeutic option for smoking cessation due to its selective action on α4β2 nAChRs and favorable efficacy-safety profile. Ongoing research is essential to fully understand its long-term effects and potential advantages over non-deuterated forms.
Q & A
Basic Research Questions
Q. What is the role of Varenicline-d4 in quantitative LC-MS/MS assays for pharmacokinetic studies?
this compound, as a deuterated isotopologue of Varenicline, serves as an internal standard to correct for matrix effects, ionization efficiency, and extraction variability in mass spectrometry. Methodologically, researchers should validate its chromatographic separation from the non-deuterated analyte to avoid isotopic interference. This involves optimizing mobile-phase composition and column selectivity (e.g., reversed-phase HPLC with C18 columns) .
Q. How can researchers verify the purity and isotopic enrichment of synthesized this compound?
Purity is typically assessed via HPLC-UV or UPLC-MS, while isotopic enrichment is quantified using high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation at specified positions. Nuclear magnetic resonance (NMR) spectroscopy can further validate structural integrity by comparing chemical shifts with non-deuterated Varenicline .
Q. What experimental controls are critical when using this compound in receptor-binding assays?
Include negative controls (e.g., unlabeled Varenicline to assess competitive displacement) and matrix-matched controls to account for nonspecific binding. Ensure deuterium substitution does not alter binding kinetics by comparing dissociation constants (Kd) between Varenicline and this compound using radioligand displacement assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data between this compound and its non-deuterated form in in vitro hepatocyte models?
Contradictions may arise from deuterium isotope effects altering enzyme-substrate interactions. To address this:
- Perform time-course assays to compare intrinsic clearance rates.
- Use isotopically labeled cofactors (e.g., NADPH-d4) to isolate isotopic interference.
- Validate findings with in vivo crossover studies in rodent models .
Q. What strategies optimize the use of this compound in cross-species metabolic profiling studies?
- Employ species-specific liver microsomes to identify interspecies metabolic pathways.
- Use high-resolution tandem MS (HRMS/MS) to distinguish deuterium-retained metabolites from endogenous compounds.
- Apply kinetic isotope effect (KIE) modeling to predict metabolic fate in humans .
Q. How should researchers design experiments to investigate the impact of deuterium substitution on this compound’s pharmacokinetic/pharmacodynamic (PK/PD) correlation?
- Conduct dose-ranging studies in preclinical models to compare area under the curve (AUC) and receptor occupancy between Varenicline and this compound.
- Integrate physiologically based pharmacokinetic (PBPK) modeling to account for deuterium-related changes in volume of distribution or half-life.
- Validate using in silico docking simulations to assess binding affinity changes at α4β2 nicotinic acetylcholine receptors (nAChRs) .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- For small-sample studies, leverage Bayesian hierarchical models to reduce Type I errors .
Q. How can researchers ensure reproducibility in synthesizing this compound for multi-center trials?
- Standardize synthetic protocols (e.g., deuterium exchange conditions, purification steps) across collaborators.
- Share batch-specific characterization data (NMR, HRMS) via centralized repositories.
- Implement cross-lab validation using blinded sample exchanges .
Q. Data Interpretation and Contradiction Management
Q. How should conflicting results in this compound’s stability under varying pH conditions be reconciled?
- Conduct accelerated stability studies across pH gradients (1.2–7.4) with controlled temperature/humidity.
- Use multivariate analysis (e.g., PCA) to identify critical degradation factors.
- Reconcile discrepancies by comparing analytical methodologies (e.g., LC-MS vs. UV spectrophotometry) .
Q. What frameworks guide the ethical use of this compound in translational neuroscience research?
Properties
IUPAC Name |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSHBVHOMNKWFT-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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